![molecular formula C15H11N3O3 B593201 Nitrazepam-D5 CAS No. 136765-45-2](/img/structure/B593201.png)
Nitrazepam-D5
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzodiazepines, including Nitrazepam-D5, involves a continuous flow synthesis from aminobenzophenones . This process has been extensively applied to the analysis of a number of benzodiazepine derivative drugs (BDZs), providing reliable and accurate results .Molecular Structure Analysis
The molecular formula of Nitrazepam-D5 is C15H6D5N3O3 . The InChI code is InChI=1S/C15H11N3O3/c19-14-9-16-15 (10-4-2-1-3-5-10)12-8-11 (18 (20)21)6-7-13 (12)17-14/h1-8H,9H2, (H,17,19)/i1D,2D,3D,4D,5D .Applications De Recherche Scientifique
Synthesis of Benzodiazepines
Nitrazepam-D5 is used in the synthesis of benzodiazepines . Benzodiazepines possess a wide spectrum of valuable pharmacological effects and are among the leading drugs, commonly prescribed for various pathologies . Nitrazepam-D5 is one of the six benzodiazepines synthesized from aminobenzophenones .
Analytical Reference Material
Nitrazepam-D5 is intended for use as an analytical reference standard for the quantification of nitrazepam . It is used in Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify nitrazepam .
Study of Sedative Effects
Nitrazepam-D5, like nitrazepam, is categorized as a sedative . It can be used in research to study the effects and mechanisms of sedatives .
Recreational Drug Abuse Research
Nitrazepam-D5 can be used in research related to recreational drug abuse . As nitrazepam has been abused recreationally, Nitrazepam-D5 can be used to study the effects and consequences of such abuse .
Benzodiazepines Analysis in Serum
Nitrazepam-D5 can be used in the analysis of benzodiazepines in serum . This can be particularly useful in toxicology studies and in the detection of benzodiazepines in biological samples .
Safety And Hazards
Propriétés
IUPAC Name |
7-nitro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-9-16-15(10-4-2-1-3-5-10)12-8-11(18(20)21)6-7-13(12)17-14/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONHKAYOJNZEC-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016412 | |
Record name | Nitrazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrazepam-D5 | |
CAS RN |
136765-45-2 | |
Record name | Nitrazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-45-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The research mentions the development of a Nitrazepam liquid formulation (1 mg/mL) for improved dosing accuracy in children. Why is achieving accurate dosing particularly critical for Nitrazepam in this patient population?
A1: Children with drug-resistant epilepsy, especially those with syndromes like Dravet, West, and Lennox-Gastaut, often require very specific and small doses of Nitrazepam for effective seizure control []. Inaccurate dosing can lead to sub-therapeutic effects, reducing seizure control, or potentially increase the risk of adverse effects due to overmedication. This is especially important considering the narrow therapeutic index often observed in antiepileptic drugs. The study highlights that achieving accurate, weight-based dosing is challenging when relying on crushing commercially available tablets, which often come in higher doses []. The liquid formulation at 1 mg/mL allows for more precise dose adjustments according to the child's weight, minimizing the risks associated with inaccurate dosing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.